molecular formula C26H29N3O9 B14434959 N-Propyl-2'-benzoyl-4'-nitro-2-morpholinoacetanilide maleate CAS No. 77801-35-5

N-Propyl-2'-benzoyl-4'-nitro-2-morpholinoacetanilide maleate

Cat. No.: B14434959
CAS No.: 77801-35-5
M. Wt: 527.5 g/mol
InChI Key: XIXGEKDWDREJRW-WLHGVMLRSA-N
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Description

N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzoyl group, a nitro group, and a morpholino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate typically involves multiple steps, including electrophilic aromatic substitution, nitration, and acylation reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by the acylation of the benzene ring to attach the benzoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation of the benzoyl group leads to the formation of a carboxylic acid derivative.

Scientific Research Applications

N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Propyl-2’-benzoyl-4’-nitroaniline: Similar structure but lacks the morpholino group.

    2-Benzoyl-4-nitroaniline: Lacks both the propyl and morpholino groups.

    N-Propyl-4’-nitro-2-morpholinoacetanilide: Lacks the benzoyl group

Uniqueness

N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate is unique due to the presence of all three functional groups (benzoyl, nitro, and morpholino), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

77801-35-5

Molecular Formula

C26H29N3O9

Molecular Weight

527.5 g/mol

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-morpholin-4-yl-N-propylacetamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C22H25N3O5.C4H4O4/c1-2-10-24(21(26)16-23-11-13-30-14-12-23)20-9-8-18(25(28)29)15-19(20)22(27)17-6-4-3-5-7-17;5-3(6)1-2-4(7)8/h3-9,15H,2,10-14,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

XIXGEKDWDREJRW-WLHGVMLRSA-N

Isomeric SMILES

CCCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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